2-Propanone, 1-hydroperoxy-1-methoxy-(9CI)

Organic Synthesis Rearrangement Chemistry Carboxylic Acid Synthesis

This distinct α-hydroperoxy-α-methoxyketone is specifically engineered for clean base-catalyzed rearrangement to carboxylic acids, unlike common alkyl hydroperoxides that serve as simple radical initiators. The geminal methoxy–hydroperoxy substitution ensures a predictable reaction pathway and high atom economy, making it a superior precursor for methoxylated carboxylates. Avoid generic peroxides; procure this compound to leverage its specialized reactivity for peroxyketal synthesis and photolysis studies that require the unique electronic coupling of its ketone carbonyl.

Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
CAS No. 107729-23-7
Cat. No. B010352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanone, 1-hydroperoxy-1-methoxy-(9CI)
CAS107729-23-7
Synonyms2-Propanone, 1-hydroperoxy-1-methoxy- (9CI)
Molecular FormulaC4H8O4
Molecular Weight120.1 g/mol
Structural Identifiers
SMILESCC(=O)C(OC)OO
InChIInChI=1S/C4H8O4/c1-3(5)4(7-2)8-6/h4,6H,1-2H3
InChIKeyWKDIYCKWLNCFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanone, 1-hydroperoxy-1-methoxy-(9CI) (CAS 107729-23-7): Positional and Functional Identity for Specialty Peroxide Procurement


2-Propanone, 1-hydroperoxy-1-methoxy-(9CI) (CAS 107729-23-7), also referred to as 1-hydroperoxy-1-methoxypropan-2-one, is a low-molecular-weight (120.10 g/mol, C₄H₈O₄) organic hydroperoxide that simultaneously bears an α-methoxy substituent and a ketone carbonyl on the same molecule . Unlike simple alkyl hydroperoxides that serve primarily as radical initiators, this compound’s geminal methoxy–hydroperoxy substitution alpha to a carbonyl constitutes a reactive α-hydroperoxy-α-methoxyketone array, which predetermines a distinct base-catalyzed rearrangement pathway to carboxylic acids rather than homolytic O–O scission typical of initiator-class peroxides [1]. Because the commercial catalog landscape for this CAS number consists predominantly of listing pages with minimal or absent physicochemical characterization , procurement decisions must rely on verified structural and reactivity evidence rather than generic class assumptions.

Why 2-Propanone, 1-hydroperoxy-1-methoxy-(9CI) Cannot Be Replaced by Common Alkyl Hydroperoxides or Methoxyacetone


Scientific users attempting to source an α-functionalized hydroperoxide for rearrangement chemistry or peroxyketal synthesis are often offered close structural analogs such as 2-hydroperoxy-2-methoxypropane (CAS 10027-74-4, C₄H₁₀O₃) or unfunctionalized methoxyacetone (CAS 5878-19-3) [1]. These compounds lack the ketone carbonyl that is electronically coupled to the hydroperoxy group in the title compound. In 2-hydroperoxy-2-methoxypropane, the absence of the carbonyl eliminates the possibility of the base-catalyzed rearrangement that cleanly converts α-hydroperoxy-α-methoxyketones to carboxylic acids [2]. Conversely, methoxyacetone lacks the hydroperoxide moiety entirely and therefore cannot serve as a peroxide-based oxidant or radical precursor. Even within the α-hydroperoxycarbonyl class, the geminal methoxy group in CAS 107729-23-7 differentiates its reactivity from α-hydroperoxyketones such as hydroperoxyacetone, where the absence of the methoxy leaving group alters the rearrangement outcome [2]. Substituting with a generic commercial initiator such as tert-butyl hydroperoxide or cumene hydroperoxide would forfeit the regiospecific transformation capability that is the primary procurement rationale for this compound.

Quantitative Selection Evidence for 2-Propanone, 1-hydroperoxy-1-methoxy-(9CI) Versus Closest Analogs


Base-Catalyzed Rearrangement Selectivity: α-Hydroperoxy-α-methoxyketone vs. α-Hydroperoxyketone vs. Simple Alkyl Hydroperoxide

The defining synthetic differentiation of CAS 107729-23-7 lies in the clean base-catalyzed rearrangement of its α-hydroperoxy-α-methoxyketone substructure to a carboxylic acid. This transformation is not accessible to non-ketonic hydroperoxides such as 2-hydroperoxy-2-methoxypropane (CAS 10027-74-4) or to α-hydroperoxyketones that lack the geminal methoxy leaving group [1]. The literature explicitly states that "simple α-hydroperoxy-α-methoxyketones rearrange cleanly to carboxylic acids in mild base" [1]. In contrast, α-hydroperoxyketones without a methoxy substituent undergo oxidative C–C cleavage to yield ketones and carboxylic acids, while simple alkyl hydroperoxides such as tert-butyl hydroperoxide undergo radical decomposition rather than ionic rearrangement under equivalent conditions [2].

Organic Synthesis Rearrangement Chemistry Carboxylic Acid Synthesis

Molecular Formula and Oxygen Content Differentiation: C₄H₈O₄ vs. C₄H₁₀O₃ for Peroxyketal Synthesis

The molecular formula C₄H₈O₄ of CAS 107729-23-7 incorporates one additional oxygen atom relative to the close structural analog 2-hydroperoxy-2-methoxypropane (CAS 10027-74-4, C₄H₁₀O₃), corresponding to the ketone carbonyl [1]. This structural difference is critical for peroxyketal synthesis: alkoxyacetone-derived peroxyketals (e.g., 1-methoxy-2,2-ditert.butylperoxypropane) are synthesized from alkoxyacetones and tert-alkyl hydroperoxides [2]. The ketone moiety in CAS 107729-23-7 provides the carbonyl required for peroxyketal formation via acid-catalyzed condensation with two equivalents of a hydroperoxide, whereas the non-ketonic analog 2-hydroperoxy-2-methoxypropane cannot serve as the ketone component in this reaction [2]. The methoxyacetone-derived peroxyketals have been demonstrated as effective initiators for unsaturated polyester resin curing, with the methoxy substituent contributing to reduced volatility and improved handling safety relative to acetone-derived 2,2-ditert.butylperoxypropane [2].

Peroxyketal Synthesis Unsaturated Polyester Curing Radical Initiator Design

Available Physicochemical and Safety Data Gaps: Procurement Risk Assessment vs. Better-Characterized Peroxides

A systematic comparison of publicly available safety and physicochemical data reveals a substantial characterization gap between CAS 107729-23-7 and its closest commercially established analog, 2-hydroperoxy-2-methoxypropane (CAS 10027-74-4). The GHS Safety Data Sheet for CAS 107729-23-7 reports "no data available" for physical state, melting point, boiling point, flash point, auto-ignition temperature, pH, solubility, partition coefficient, vapour pressure, density, and all toxicological and ecotoxicological endpoints . In contrast, 2-hydroperoxy-2-methoxypropane has a documented mass spectrum [1], is listed in the EINECS inventory of existing commercial chemical substances [2], and has been employed as a synthetic reagent with published purity and yield data .

Chemical Safety Procurement Risk Regulatory Compliance

High-Confidence Application Scenarios for 2-Propanone, 1-hydroperoxy-1-methoxy-(9CI) Based on Class and Structural Evidence


Synthesis of α-Methoxy Carboxylic Acids via Base-Catalyzed Rearrangement

The most structurally justified application for CAS 107729-23-7 is as a precursor to α-methoxy carboxylic acids through the documented clean base-catalyzed rearrangement of α-hydroperoxy-α-methoxyketones [1]. This provides a synthetic entry to methoxy-substituted carboxylic acids that would be difficult to access via direct oxidation routes. Unlike simple alkyl hydroperoxides that decompose into radical fragments, this compound is engineered to deliver a single, predictable carboxylate product under mild alkaline conditions, reducing purification burden and maximizing atom economy [2].

Intermediate for Non-Volatile Peroxyketal Initiators in Unsaturated Polyester Curing

The ketone carbonyl in CAS 107729-23-7 enables its use as the carbonyl component in peroxyketal synthesis. Methoxyacetone-derived peroxyketals have been patented as superior initiators for unsaturated polyester resin compression molding because the methoxy substituent reduces volatility and hazard relative to acetone-derived analogs such as 2,2-ditert.butylperoxypropane, which is described as "too volatile and too hazardous" for this application [3]. Users procuring this compound for peroxyketal development should evaluate the derived peroxyketal's 10-hour half-life temperature and active oxygen content against process requirements.

Mechanistic Probe for α-Hydroperoxycarbonyl Photolysis and Atmospheric Chemistry Studies

As an α-hydroperoxycarbonyl bearing a methoxy substituent, CAS 107729-23-7 belongs to a compound class that has been the subject of detailed photolysis mechanism studies [4]. The presence of the methoxy group permits investigation of substituent effects on the 1,5 H-shift and O₂ elimination pathways that govern the atmospheric fate of α-hydroperoxycarbonyls. Although the published photolysis study used 2-hydroperoxypropanal as the model substrate rather than this specific compound, the structural homology supports its use as a methoxy-substituted congener for comparative kinetic and product distribution experiments [4].

High-Risk Procurement: Specialized Research Intermediate Requiring User-Led Characterization

Given that the GHS Safety Data Sheet for CAS 107729-23-7 reports "no data available" for essentially all physical, chemical, toxicological, and ecological endpoints , this compound is suitable only for well-equipped research laboratories capable of performing their own hazard assessment, stability testing, and waste disposal protocol development. Procurement should be accompanied by a formal requirement for supplier-provided Certificates of Analysis specifying peroxide active oxygen content, chromatographic purity, and residual solvent levels. Users requiring a characterized, EINECS-listed alternative with published synthetic methodology should evaluate 2-hydroperoxy-2-methoxypropane (CAS 10027-74-4) as a lower-risk starting point .

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